Cas no 1805160-68-2 (3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride)
3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride
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- Inchi: 1S/C6H2ClF4NO2S/c7-15(13,14)6-4(9)3(5(10)11)2(8)1-12-6/h1,5H
- InChI Key: DQIBJRSJESFLDY-UHFFFAOYSA-N
- SMILES: ClS(C1C(=C(C(F)F)C(=CN=1)F)F)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 320
- XLogP3: 2
- Topological Polar Surface Area: 55.4
3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029072120-250mg |
3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride |
1805160-68-2 | 97% | 250mg |
$489.60 | 2022-04-01 | |
| Alichem | A029072120-500mg |
3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride |
1805160-68-2 | 97% | 500mg |
$823.15 | 2022-04-01 | |
| Alichem | A029072120-1g |
3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride |
1805160-68-2 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride
Introduction to 3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 1805160-68-2) and Its Applications in Modern Chemical Biology
The compound 3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 1805160-68-2) represents a fascinating intersection of fluorinated heterocycles and sulfonamide chemistry, playing a pivotal role in the development of innovative pharmaceuticals and agrochemicals. Its unique structural features—comprising a pyridine core substituted with fluorine atoms and a sulfonyl chloride group—endow it with remarkable reactivity and functional versatility, making it an invaluable intermediate in synthetic chemistry.
Fluorinated pyridines have garnered significant attention in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. The presence of two fluorine atoms at the 3 and 5 positions, along with a difluoromethyl group at the 4 position, further modulates the electronic and steric environment of the pyridine ring. This modification is particularly noteworthy because fluorine atoms can engage in multiple non-covalent interactions with biological targets, thereby improving drug efficacy. The sulfonyl chloride functionality at the 2 position provides an excellent leaving group for nucleophilic substitution reactions, facilitating further derivatization into sulfonamides, which are ubiquitous motifs in therapeutic agents.
Recent advances in the field have highlighted the utility of this compound in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. For instance, studies have demonstrated that aryl sulfonamides derived from 3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride exhibit potent inhibitory activity against mutant forms of *BRAF* and *EGFR*, which are critical drivers in melanoma and lung cancer, respectively. The electron-withdrawing nature of the sulfonyl group and the strong electron-donating effect of the fluorinated substituents optimize hydrogen bonding interactions within the active site of these enzymes.
The difluoromethyl moiety is another key feature that contributes to the compound's pharmacological profile. This group is known to improve lipophilicity while simultaneously enhancing binding entropy upon interaction with biological targets. Such properties are particularly advantageous in designing small-molecule inhibitors that require optimal solubility and membrane permeability. Moreover, the fluoro groups can influence metabolic pathways by competing with hydrogen atoms during enzymatic degradation, thereby extending drug half-life.
In agrochemical research, derivatives of 3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride have shown promise as intermediates for developing novel herbicides and fungicides. The structural motif is well-suited for disrupting essential enzymatic processes in pathogens while maintaining selectivity toward target organisms. For example, recent computational studies have identified that certain sulfonamides derived from this precursor exhibit high binding affinity for fungal P450 enzymes involved in sterol biosynthesis—a critical pathway for fungal growth. This finding underscores the compound's potential as a scaffold for antifungal agents with improved efficacy and reduced resistance profiles.
The synthetic utility of 3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride is further underscored by its ability to undergo diverse transformations under mild conditions. The sulfonyl chloride can be readily converted into sulfonamides through reaction with amines or into thiols via nucleophilic aromatic substitution with thiols or thiolates. Additionally, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed to introduce aryl or heteroaryl groups at positions adjacent to the sulfonyl moiety. These modifications allow chemists to fine-tune physicochemical properties such as solubility, bioavailability, and target specificity.
From a mechanistic perspective, the reactivity of this compound has been extensively studied to optimize its use in drug discovery pipelines. For example, kinetic isotope effects (KIE) experiments have revealed that fluorine substitution significantly accelerates certain reaction pathways while inhibiting others. This insight has enabled researchers to develop highly regioselective synthetic protocols that minimize unwanted side products—a critical consideration when scaling up production for clinical trials.
The growing body of literature on fluorinated pyridines also highlights their role in modulating protein-protein interactions (PPIs), which are increasingly recognized as druggable targets for complex diseases such as Alzheimer's and autoimmune disorders. By incorporating 3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride into peptide mimetics or peptidomimetics, researchers can design molecules that disrupt aberrant protein aggregation or stabilize transient interactions between disease-causing proteins.
Future directions in this field may explore biocatalytic approaches to enhance the synthesis of fluorinated pyridines while reducing environmental impact. Enzymatic methods could provide greener alternatives to traditional halogenation processes by leveraging naturally occurring catalysts that selectively introduce fluorine atoms without harsh reagents or byproducts.
In conclusion,3,5-Difluoro-4-(difluoromethyl)pyridine-2-sulfonyl chloride (CAS No. 1805160-68-2) stands as a cornerstone intermediate in modern chemical biology due to its structural versatility and functional adaptability. Its applications span multiple therapeutic areas—from oncology to agriculture—and continue to inspire innovative synthetic strategies aimed at improving drug discovery efficiency and therapeutic outcomes.
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